2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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Overview
Description
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves the use of commercially available starting materials. One common synthetic route involves the reaction of 4,6-dichloro-2-methylthiopyrimidine with phenylboronic acid in the presence of triphenylphosphine and palladium acetate under Suzuki conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can be compared with other pyrimidine derivatives such as:
4,6-Dimethyl-2-mercaptopyrimidine: Known for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2,4,6-Trisubstituted pyrimidines: These compounds have diverse biological activities and are used in various therapeutic applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3S/c14-13(15,16)7-3-1-2-4-8(7)17-11(22)6-23-12-18-9(20)5-10(21)19-12/h1-5H,6H2,(H,17,22)(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZISTFECPQLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC(=CC(=O)N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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